molecular formula C12H24ClN3O2 B170025 Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride CAS No. 178312-58-8

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride

Cat. No.: B170025
CAS No.: 178312-58-8
M. Wt: 277.79 g/mol
InChI Key: GYWVYUMNHDRQEC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H24ClN3O2. It is often used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in synthetic chemistry and pharmaceutical research .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antibacterial activity , suggesting that their targets may be bacterial proteins or enzymes.

Mode of Action

Based on its structural similarity to other piperazine compounds, it may interact with its targets by binding to active sites, thereby inhibiting their function .

Biochemical Pathways

Given its potential antibacterial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Similar compounds have shown antibacterial activity , suggesting that this compound may also have potential antimicrobial effects.

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can alter the expression levels of specific genes, impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecule, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, including alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing specific cellular functions or providing therapeutic benefits. At higher doses, it can lead to toxic or adverse effects, including cellular damage, organ toxicity, and systemic effects. Threshold effects are often observed, where a specific dosage level triggers significant changes in biological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, this compound may be transported across cell membranes by specific transporters, leading to its accumulation in the cytoplasm or other organelles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under inert atmosphere conditions at temperatures ranging from 2-8°C to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in solid form and stored under inert atmosphere to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of stability and reactivity. This makes it particularly useful in synthetic chemistry and pharmaceutical research, where precise control over chemical reactions is crucial .

Biological Activity

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride (CAS No. 178312-58-8) is a chemical compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H24ClN3O2
  • Molecular Weight : 277.79 g/mol
  • Purity : Typically around 97% .

The compound features a piperazine ring substituted with an azetidine moiety, which is significant for its interaction with biological targets.

Research indicates that this compound may interact with various receptors and enzymes, influencing multiple pathways:

  • Receptor Modulation : The compound may act as an antagonist or modulator at specific neurotransmitter receptors, potentially affecting serotonin and dopamine pathways.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling, which could have implications for cancer treatment and other diseases.

Anticancer Properties

Several studies have explored the anticancer potential of related compounds with similar structures. For instance, compounds with piperazine and azetidine components have shown promising results against various cancer cell lines:

  • Cell Proliferation Inhibition : Compounds similar to tert-butyl 4-(azetidin-3-yl)piperazine have demonstrated significant inhibitory effects on the proliferation of breast cancer cells (e.g., MDA-MB-231) with IC50 values in the low micromolar range .
CompoundCell LineIC50 (μM)Reference
Similar Compound AMDA-MB-2310.126
Similar Compound BMCF717.02

Neuropharmacological Effects

The compound's structural similarity to known psychoactive agents suggests potential neuropharmacological applications.

  • Behavioral Studies : Animal models treated with similar compounds have shown alterations in anxiety and depression-like behaviors, indicating possible anxiolytic or antidepressant effects.
  • Cognitive Enhancement : Some derivatives have been linked to improvements in memory and learning tasks in rodent models.

Case Studies

Case studies focusing on related compounds provide insights into the biological activity of this compound:

  • Study on Anticancer Activity :
    • A study evaluated the effects of a piperazine derivative on tumor growth in mice inoculated with cancer cells. The compound significantly inhibited tumor growth compared to control groups, suggesting a potential therapeutic role in oncology .
  • Neuropharmacological Assessment :
    • In behavioral assays, a structurally similar compound was administered to rodents, resulting in decreased anxiety levels measured by elevated plus maze tests .

Properties

IUPAC Name

tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2.ClH/c1-12(2,3)17-11(16)15-6-4-14(5-7-15)10-8-13-9-10;/h10,13H,4-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWVYUMNHDRQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618657
Record name tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178312-58-8
Record name tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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